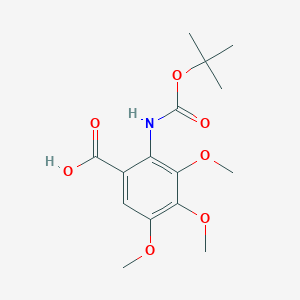

Boc-2-amino-3,4,5-trimethoxybenzoic acid

Description

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.43 | Singlet | 9H | Boc (C(CH₃)₃) |

| 3.82–3.88 | Singlet | 9H | 3×OCH₃ |

| 6.52 | Singlet | 1H | Aromatic H-6 |

| 8.21 | Broad singlet | 1H | NH (Boc-protected) |

| 10.12 | Singlet | 1H | COOH |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 28.1 | C(CH₃)₃ |

| 56.2–60.8 | 3×OCH₃ |

| 80.6 | C(O)O-tert-butyl |

| 121.5–153.3 | Aromatic carbons |

| 167.4 | COOH |

| 155.9 | Boc carbonyl (C=O) |

The Boc group’s tert-butyl protons appear as a singlet at 1.43 ppm, while methoxy protons resonate as three singlets between 3.82–3.88 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals the following fragmentation pattern:

- Molecular ion peak : m/z 327.33 [M+H]⁺ (calculated for C₁₅H₂₁NO₇).

- Key fragments :

- m/z 270.22: Loss of tert-butyl group [(M+H)⁺ – C₄H₉].

- m/z 226.18: Subsequent loss of CO₂ from the carboxylic acid.

- m/z 182.11: Cleavage of the Boc group and methoxy substituents.

The base peak at m/z 270.22 aligns with the instability of the Boc group under ionization conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures

IR (KBr, cm⁻¹):

| Band Position | Assignment |

|---|---|

| 3320 | N–H stretch (amide) |

| 2980–2850 | C–H stretch (tert-butyl) |

| 1715 | C=O stretch (Boc and COOH) |

| 1605 | Aromatic C=C |

| 1250–1050 | C–O (methoxy and ester) |

Properties

IUPAC Name |

3,4,5-trimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-15(2,3)23-14(19)16-10-8(13(17)18)7-9(20-4)11(21-5)12(10)22-6/h7H,1-6H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBFMANNSTYZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159886 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-87-3 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of Gallic Acid

- Reagents and Conditions : Gallic acid is dissolved in aqueous sodium hydroxide solution, followed by the addition of methylating agents such as dimethyl sulfate or dimethyl carbonate under controlled temperature (below 35°C). The reaction is typically refluxed for 1-2 hours to ensure complete methylation of hydroxyl groups to methoxy groups.

- Work-up : After methylation, the reaction mixture is acidified to precipitate the trimethoxybenzoic acid, which is then filtered and purified by recrystallization from ethanol or other suitable solvents.

- Yield and Purity : Yields can vary but generally range between 30-40%. The product is obtained as a white crystalline solid with melting points around 167°C (for triacetoxy intermediates).

- Advantages and Challenges : This method uses relatively inexpensive reagents, but dimethyl sulfate is toxic and hazardous. An alternative green methylation reagent, dimethyl carbonate, has been used under ionic liquid catalysis to improve safety and environmental impact, achieving a total yield of about 38.2% for 2,3,4-trimethoxybenzoic acid analogs.

Alternative Oxidation Route

- Oxidation of 3,4,5-trimethoxybenzaldehyde using stoichiometric solid oxidants can also produce the acid, but this method is less favored due to high raw material costs, generation of acidic waste, and equipment corrosion issues.

The introduction of the Boc protecting group on the amino functionality of 2-amino-3,4,5-trimethoxybenzoic acid is a crucial step for further peptide coupling reactions.

Boc Protection Procedure

- Starting Material : 2-amino-3,4,5-trimethoxybenzoic acid or its derivatives.

- Reagents : Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for Boc protection.

- Solvent and Conditions : The reaction is typically carried out in an organic solvent such as chloroform or tetrahydrofuran (THF) at room temperature. A base such as N-methylmorpholine (NMM) or triethylamine (TEA) is added to neutralize the acid generated.

- Reaction Time : Stirring for 12-36 hours ensures complete protection.

- Work-up : The reaction mixture is washed successively with sodium bicarbonate and brine solutions, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.

- Purification : The crude product is purified by crystallization from solvent mixtures such as chloroform/petroleum ether or methanol/ether to yield pure Boc-2-amino-3,4,5-trimethoxybenzoic acid.

Deprotection Notes

- The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in chloroform) when needed for further transformations.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Key Parameters | Yield/Notes |

|---|---|---|---|

| Methylation of Gallic Acid | Gallic acid, NaOH (aq), dimethyl sulfate or dimethyl carbonate, reflux 1-2 h, <35°C | Methylation under basic conditions | ~30-40% yield; dimethyl carbonate greener alternative |

| Acidification & Isolation | Acidify with H2SO4 to pH 2-3, filtration, recrystallization | Precipitation of 3,4,5-trimethoxybenzoic acid | White crystalline solid, mp ~167°C |

| Boc Protection | Boc2O, base (NMM or TEA), solvent (CHCl3 or THF), RT, 12-36 h | Neutralization of acid by base | High purity product after crystallization |

| Purification | Washing with bicarbonate, brine; drying over Na2SO4; crystallization | Removal of impurities | Pure Boc-protected amino acid derivative |

Research Findings and Optimization Insights

- Use of dimethyl carbonate as a methylating agent under ionic liquid catalysis presents a greener and safer alternative to dimethyl sulfate, with moderate yields (~38%) and mild conditions.

- The Boc protection reaction benefits from careful control of pH and temperature to avoid side reactions and ensure high purity.

- The crystallization step is critical for obtaining analytically pure this compound, with solvent choice influencing yield and crystal quality.

- Industrial scale-up considerations recommend the use of less toxic methylating agents and efficient recovery of solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. Common reagents include:

Example Reaction:

The liberated amine participates in subsequent coupling or derivatization reactions.

Carboxylic Acid Activation and Coupling

The carboxylic acid moiety undergoes activation for amide or ester formation. Key methods include:

Amide Bond Formation

-

Substrates : Primary/secondary amines (e.g., benzylamines, amino acid esters).

Example Protocol from :

-

Dissolve Boc-ATMBA (1 eq), EDCI (1.3 eq), HOBt (1 eq), and amine (1.2 eq) in DCM.

-

Add TEA (3 eq) and stir overnight.

-

Isolate the product via column chromatography (ethyl acetate/hexane).

Yield : 60–80% for analogs like 3,4,5-trimethoxybenzamides .

Esterification

-

Typical Product : Methyl 2-(Boc-amino)-3,4,5-trimethoxybenzoate.

Functionalization of the Aromatic Ring

The electron-rich trimethoxyaryl group undergoes selective modifications:

Demethylation

-

Product : 2-Amino-3,4,5-trihydroxybenzoic acid (unstable; requires re-protection).

Electrophilic Substitution

Limited by steric hindrance from methoxy groups. Nitration or halogenation typically occurs at the para position relative to existing substituents .

Hydrogenolysis and Reductive Conditions

The Boc group remains stable under H

/Pd-C, enabling selective deprotection of benzyl or allyl ethers if present .

Derivatization of the Amino Group

After Boc removal, the free amine can be:

-

Acylated : Using acyl chlorides or anhydrides.

-

Alkylated : Via reductive amination with aldehydes/ketones.

Table 1: Key Reactions of Boc-ATMBA

Stability and Handling

Scientific Research Applications

Synthesis of Peptides

Boc-2-amino-3,4,5-trimethoxybenzoic acid serves as a protected amino acid in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is commonly used to protect the amine functionality during the formation of peptide bonds. This protection allows for selective reactions without interfering with the amino group.

Key Synthesis Methods:

- Coupling Reactions: The compound can be activated to form N-carboxyanhydrides (NCAs), which are useful in synthesizing peptides through ring-opening polymerization. Such methods enhance the efficiency of peptide synthesis while maintaining the integrity of sensitive functional groups .

- Deprotection Strategies: After peptide formation, the Boc group can be removed under mild acidic conditions, allowing for the generation of free amino acids or peptides for further biological evaluation .

Recent studies have highlighted the potential biological activities associated with derivatives of this compound.

Antiproliferative Effects

Research has demonstrated that compounds derived from this amino acid exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies: The compound CM-M345, which incorporates a trimethoxyphenyl group similar to that found in this compound, showed potent growth inhibition in breast adenocarcinoma (MCF-7) and colorectal cancer (HCT116) cell lines with GI50 values ranging from 2.1 to 3.4 μM . This suggests that modifications to the trimethoxybenzene structure can enhance anticancer properties.

Antimicrobial Properties

The antimicrobial efficacy of synthesized derivatives has also been evaluated:

- Activity Against Pathogens: Compounds derived from 3,4,5-trimethoxybenzoic acid demonstrated moderate antibacterial and antifungal activities against strains such as E. coli and Candida albicans. The results indicated that these derivatives could serve as potential candidates for developing new antimicrobial agents .

Comparative Data Tables

The following table summarizes the biological activities of various derivatives of this compound:

| Compound Name | Target Cell Line | GI50 (μM) | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|---|

| CM-M345 | MCF-7 | 2.1 | Moderate | Moderate |

| BP-M345 | HCT116 | 0.17 | Moderate | Low |

| Trimethoxy Derivative A | E. coli | - | High | Moderate |

| Trimethoxy Derivative B | C. albicans | - | Moderate | High |

Mechanism of Action

Mechanism: The compound acts primarily as a protected amino acid derivative. In biological systems, the Boc group is removed under physiological conditions, releasing the active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, depending on the specific application.

Molecular Targets and Pathways:

Enzymes: Can inhibit or modify enzyme activity by binding to the active site.

Receptors: May interact with cell surface receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs, their substituents, and biological activities:

Key Research Findings

Bioactivity and Therapeutic Potential

- Anticancer Activity: The unprotected parent compound (2-amino-3,4,5-trimethoxybenzoic acid) serves as a precursor for quinazolinones, which inhibit proliferation in Bcap-37, PC3, and A431 cancer cell lines .

- Antimicrobial Properties : Derivatives like 3,4,5-trimethoxybenzoic acid are isolated from plants (e.g., Mitracarpus villosus) and exhibit antibacterial and antimycotic activities .

- Antileishmanial Activity : Sulfonamide derivatives (e.g., compound 63A) target Leishmania infantum amastigotes, with IC₅₀ values in the micromolar range .

Physicochemical Properties

- LogP Values: The logP (octanol-water partition coefficient) of 2-amino-3,4,5-trimethoxybenzoic acid is 0.993, indicating moderate hydrophilicity .

Biological Activity

Boc-2-amino-3,4,5-trimethoxybenzoic acid is a derivative of 3,4,5-trimethoxybenzoic acid that has garnered interest due to its potential biological activities. This compound is recognized for its structural features that contribute to various pharmacological effects, particularly in the realms of anti-cancer and anti-inflammatory activities. The following sections will detail its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the benzene ring and an amino group, which can significantly influence its biological properties. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, enhancing the compound's stability and solubility.

Biological Activity Overview

1. Antitumor Activity

Recent studies have shown that compounds with similar structural motifs to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Antiproliferative Effects : In vitro assays demonstrated that derivatives with trimethoxy groups showed potent growth inhibition in melanoma (A375-C5), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116) cell lines. The concentration required to achieve 50% inhibition (GI50) ranged from 0.17 to 3.4 μM depending on the specific compound tested .

| Compound | GI50 (μM) | Cancer Cell Line |

|---|---|---|

| BP-M345 | 0.17 | MCF-7 |

| CM-M345 | 2.1 | HCT116 |

| Doxorubicin | 0.028 | MCF-7 |

2. Mechanism of Action

The mechanism underlying the antiproliferative activity of compounds related to this compound often involves interactions with cellular pathways:

- Microtubule Disruption : Similar compounds have been shown to inhibit mitosis by perturbing microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Dihydrofolate Reductase Inhibition : Some derivatives bind effectively to dihydrofolate reductase, disrupting folate metabolism in cancer cells .

3. Anti-inflammatory Activity

Research indicates that derivatives of 3,4,5-trimethoxybenzoic acid may also possess anti-inflammatory properties:

- Cytokine Inhibition : Certain analogs have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from mast cells . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the biological efficacy of this compound and related compounds:

- Study on Anticancer Activity : A comparative study evaluated the anticancer effects of various trimethoxybenzamide derivatives against gastric adenocarcinoma cells using MTT assays. Results indicated that these compounds induced significant apoptosis through caspase activation pathways .

- Inflammatory Response Modulation : In a model of allergic inflammation, trimethoxybenzamide derivatives were shown to reduce histamine release from mast cells significantly, indicating their potential use in managing allergic reactions .

Q & A

Q. What are the standard synthetic routes for Boc-2-amino-3,4,5-trimethoxybenzoic acid, and what are critical parameters for success?

The synthesis typically involves multi-step functionalization of gallic acid derivatives. A common approach starts with nitration of methyl 3,4,5-trimethoxybenzoate, followed by hydrolysis to 2-nitro-3,4,5-trimethoxybenzoic acid. Reduction using tin and hydrochloric acid yields 2-amino-3,4,5-trimethoxybenzoic acid, which is then protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions . Critical parameters include:

- Temperature control : Nitration and reduction steps require precise temperature ranges (e.g., 45–50°C for hydrolysis ).

- pH management : Alkaline conditions are essential during Boc protection to avoid premature deprotection.

- Purification : Column chromatography or crystallization (e.g., using methylene chloride/hexane) ensures high purity .

Q. How is this compound characterized analytically?

Key characterization methods include:

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy and Boc group integration in ¹H NMR) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 228.22) .

- Melting point analysis : Reported range 137–141°C .

- HPLC : Assesses purity (>97% for pharmaceutical applications) .

Q. What safety precautions are necessary when handling this compound?

The compound is classified with GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation; store in dark, inert conditions (room temperature) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Yield optimization strategies include:

- Alternative reducing agents : Tin/HCl (traditional) vs. catalytic hydrogenation (e.g., Pd/C, H₂), with the latter offering cleaner reactions and easier scalability .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Boc protection efficiency .

- Reaction monitoring : TLC or in-situ IR spectroscopy detects intermediate completion to minimize side products .

Q. How do structural modifications of this compound influence its biological activity?

The trimethoxy and Boc groups contribute to:

- Lipophilicity : Enhances cell membrane permeability, critical for antitumor activity .

- Pharmacophore integration : The amino and carboxylic acid groups enable conjugation to quinazoline scaffolds, as seen in anti-cancer agents targeting Bcap-37 and PC3 cell lines .

- Enzymatic stability : The Boc group protects the amine during in vivo studies, delaying metabolic degradation .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

Discrepancies arise in:

- Reduction efficiency : Sn/HCl achieves >90% yield but generates toxic waste, whereas catalytic hydrogenation (25% yield in one study ) is eco-friendly but less efficient. Resolution involves optimizing Pd/C catalyst loading (e.g., 10% w/w) and pressure conditions .

- Protection-deprotection trade-offs : Boc protection under mild bases (e.g., NaHCO₃) minimizes ester hydrolysis, but stronger bases (NaOH) risk side reactions .

Q. What are the applications of this compound in developing kinase inhibitors or anti-proliferative agents?

The compound serves as a precursor for:

- Quinazoline derivatives : Fused with formamide to create quinazolinones, which inhibit EGFR and VEGFR kinases .

- Trimazosin analogs : Antihypertensive agents derived via urea linkage formation with piperazine derivatives .

- Structure-activity relationship (SAR) studies : Methoxy positional isomers (e.g., 3,4,5 vs. 2,4,5 substitution) are screened for improved IC₅₀ values against tumor models .

Q. How can researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤10% v/v) for in vitro studies, ensuring compatibility with cell lines .

- Prodrug strategies : Esterification of the carboxylic acid group improves aqueous solubility while maintaining activity .

- Nanoformulation : Lipid-based nanoparticles enhance bioavailability in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.